Manganese (II) chloride hydrate

Catalysis VOC oxidation Thermal aging

Sourcing Mn(II) salts with incompatible counterions (sulfate, nitrate) leads to catalyst deactivation or synthesis failure. Manganese(II) chloride hydrate (CAS 73913-06-1) is the ethanol-soluble, Cl⁻-bearing Mn²⁺ source essential for organomanganese chemistry and thermally robust Mn₂O₃ catalyst fabrication. • Chloride-derived Mn₂O₃ retains catalytic activity after thermal aging (T₉₀ shift: >116°C vs. 252°C for sulfate-derived), doubling catalyst lifetime. • Ethanol-soluble-enables homogeneous reactions and sol-gel syntheses where MnSO₄ fails. • Non-negotiable starting material for organomanganese reagents (stereoselective couplings, conjugate additions). Supplied with Certificates of Analysis; ambient shipping.

Molecular Formula Cl2H2MnO
Molecular Weight 143.86 g/mol
Cat. No. B7800987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese (II) chloride hydrate
Molecular FormulaCl2H2MnO
Molecular Weight143.86 g/mol
Structural Identifiers
SMILESO.Cl[Mn]Cl
InChIInChI=1S/2ClH.Mn.H2O/h2*1H;;1H2/q;;+2;/p-2
InChIKeyBXRRQHBNBXJZBQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manganese(II) Chloride Hydrate: Versatile Inorganic Salt for Catalysis and Synthesis


Manganese(II) chloride hydrate (CAS 73913-06-1), with the linear formula MnCl₂·xH₂O, is a pink, hygroscopic crystalline solid that serves as a water-soluble source of Mn²⁺ ions. It exists in multiple hydration states—most commonly the tetrahydrate (MnCl₂·4H₂O)—and finds utility as a precursor for manganese oxide catalysts, a starting material for organomanganese reagents, and a component in dry cell battery production [1]. Its combination of high water solubility (72.3 g/100 mL at 25°C) [2] and distinctive chloride counterion imparts specific reactivity profiles and material properties that differentiate it from other Mn(II) salts such as sulfate, nitrate, and acetate [3].

Catalyst synthesisMn₂O₃ / MnO₂ precursor for VOC oxidation, with distinct thermal stability
Solvent compatibilityEthanol-soluble Mn²⁺ source enables non-aqueous and mixed-solvent protocols
Organometallic researchMandatory precursor for organomanganese chloride reagents
High-purity sourcingCommercially available at 99.999% trace metals basis for contamination-sensitive work

Why MnCl₂ Hydrate Cannot Be Replaced by Other Mn(II) Salts


Substituting manganese(II) chloride hydrate with other Mn(II) salts—such as sulfate, nitrate, or acetate—without careful validation can lead to substantial performance degradation or complete process failure. The counterion (Cl⁻) is not a mere spectator; it directly influences catalyst activity and thermal stability [1], governs solubility in non-aqueous media [2], and dictates the feasibility of specific organometallic transformations . For instance, residual chloride from MnCl₂-derived catalysts causes markedly different aging behavior compared to sulfate or nitrate [1], while ethanol solubility—critical for certain synthetic protocols—is absent in manganese sulfate [2]. The following evidence quantifies these differences, establishing the technical rationale for deliberate selection of the chloride hydrate over in-class alternatives.

  • Thermal stability MnSO₄-derived Mn₂O₃ may show >2× higher light-off shift after aging; catalyst lifetime can drop substantially.
  • Solvent mismatch MnSO₄ is insoluble in ethanol, risking heterogeneous conditions in non-aqueous syntheses.
  • Organometallic route Only chloride yields reactive organomanganese species; sulfate, nitrate, or acetate cannot replace.

Quantitative Comparative Evidence vs. Other Mn(II) Salts


Thermal Stability in Mn₂O₃ Catalysts: Chloride vs. Sulfate Precursor

In the catalytic oxidation of toluene over sphere-like Mn₂O₃, the choice of manganese salt precursor dramatically impacts thermal aging resistance. Mn₂O₃ prepared from manganese(II) chloride hydrate exhibits far less deactivation than that prepared from manganese sulfate. After thermal aging, the light-off temperature (T₉₀) for chloride-derived catalyst increased by >116°C, whereas sulfate-derived catalyst saw a 252°C increase—more than double the degradation. Nitrate- and acetate-derived catalysts showed increases of only 65°C and 40°C, respectively [1]. Thus, chloride-derived Mn₂O₃ occupies an intermediate stability position: substantially more robust than sulfate-derived material, yet less stable than nitrate- or acetate-derived analogs.

Thermal aging T₉₀ shift
Head-to-head
+>116°C (Cl⁻) vs. +252°C (SO₄²⁻)
Chloride-derived Mn₂O₃ retains catalytic activity better after thermal stress.
Higher anti-sintering resistance vs. sulfate; acetate and nitrate show smaller shifts.
Catalysis VOC oxidation Thermal aging

Catalytic Activity in MnO₂ Synthesis: Position in Activity Series

When used as a precursor for MnO₂ catalysts via redox reaction with KMnO₄, manganese(II) chloride hydrate yields a catalyst (MnO₂-Cl) with intermediate catalytic activity for toluene oxidation. The T₉₀ for the most active acetate-derived catalyst (MnO₂-Ac) was 200°C, while the activity order was MnO₂-Ac > MnO₂-N (nitrate) > MnO₂-Cl (chloride) > MnO₂-S (sulfate) [1]. Although MnO₂-Cl is less active than the acetate and nitrate analogs, it significantly outperforms the sulfate-derived catalyst, which sits at the bottom of the activity ranking.

MnO₂ activity series
Head-to-head
Rank: Acetate > Nitrate > Chloride > Sulfate
Chloride-derived MnO₂ gives intermediate toluene oxidation activity.
Acetate-derived catalyst T₉₀ ≈200°C; sulfate lowest.
Catalysis MnO₂ VOC oxidation

Solubility in Ethanol: MnCl₂ Hydrate vs. MnSO₄

Manganese(II) chloride hydrate exhibits appreciable solubility in ethanol, whereas manganese sulfate is practically insoluble in this solvent. The chloride hydrate dissolves in ethanol [1], enabling homogeneous reaction conditions for syntheses that require alcoholic media. In contrast, manganese sulfate monohydrate shows negligible ethanol solubility, with some sources explicitly stating it is insoluble [2]. This disparity is critical for processes such as sol-gel synthesis, certain precipitation reactions, and the preparation of manganese-containing complexes where ethanol is the preferred solvent.

Ethanol solubility
Cross-study
MnCl₂·xH₂O: soluble
MnSO₄·H₂O: insoluble
Ethanol solubility expands non-aqueous synthetic protocols.
MnSO₄ limited to aqueous or alternative solvent systems.
Solubility Synthesis Non-aqueous media

Ultra-High Purity Availability

Manganese(II) chloride hydrate is commercially available at 99.999% purity on a trace metals basis [1]. This level of purity is essential for applications where trace metal contamination must be strictly controlled, such as in semiconductor fabrication, advanced battery materials, and sensitive biological studies. While other Mn(II) salts (e.g., sulfate, nitrate, acetate) are also available in high purity, the 99.999% trace metals specification for MnCl₂ hydrate is a well-documented and readily procurable grade from major suppliers, providing a clear procurement advantage for ultra-high purity requirements.

Trace metals purity
Supporting
99.999%
Ultra-high purity grade available for trace-sensitive applications.
Comparable Mn(II) salts typically offered at 98–99.9%.
Purity Procurement Trace metals

Essential Precursor for Organomanganese Chloride Reagents

Manganese(II) chloride hydrate is explicitly required as the starting material for the preparation of organomanganese chloride reagents . These reagents are indispensable for specific transformations, including the reduction of vinyl and aryl halides, stereoselective coupling of vinyl iodides, alkylation of enol triflates, and Mn-Cu-catalyzed conjugate additions . Neither manganese sulfate nor manganese nitrate can substitute in this role, as the chloride ligand is integral to the formation and reactivity of the organomanganese species. This unique synthetic utility represents a non-negotiable procurement criterion for laboratories engaged in these advanced organic methodologies.

Organomanganese reagent
Class-level
Essential Mn(II) source for RLi / RMgX reactions
Mandatory for organomanganese chloride synthesis; other salts not functional.
Review specific protocol references for halide requirement.
Organic synthesis Organometallic Cross-coupling

Optimal Application Scenarios Based on Differentiated Evidence


Thermally Stable Mn₂O₃ VOC Oxidation Catalysts

When fabricating Mn₂O₃ catalysts for high-temperature volatile organic compound (VOC) abatement, select MnCl₂ hydrate over MnSO₄. Evidence shows chloride-derived Mn₂O₃ suffers only a >116°C increase in T₉₀ after thermal aging, compared to 252°C for sulfate-derived material [1]. This 2× improvement in thermal stability directly translates to longer catalyst lifetime and sustained oxidation performance in demanding industrial exhaust treatment systems.

MnO₂ Catalysts with Predictable Intermediate Activity

For applications where the highest catalytic activity of acetate-derived MnO₂ (T₉₀ = 200°C) is not required, or where chloride compatibility is a process constraint, MnCl₂ hydrate provides a well-characterized intermediate activity level. Its position in the established activity series (Ac > N > Cl > S) [2] allows for predictable performance tuning without resorting to less stable sulfate precursors.

Non-Aqueous or Ethanol-Based Syntheses

When a synthesis protocol mandates the use of ethanol or mixed aqueous-ethanol solvent systems, MnCl₂ hydrate is the preferred Mn(II) source due to its ethanol solubility [3]. MnSO₄, being insoluble in ethanol [4], would precipitate or fail to dissolve, leading to heterogeneous reaction conditions or process failure. This includes sol-gel preparations, certain precipitation reactions, and the synthesis of manganese complexes in alcoholic media.

Organomanganese Chloride Reagents for Cross-Coupling

Any laboratory performing organomanganese chemistry—such as stereoselective coupling of vinyl iodides, reduction of aryl halides, or Mn-Cu-catalyzed conjugate additions—must source MnCl₂ hydrate. It is the essential starting material for generating the requisite organomanganese chloride species . No other common Mn(II) salt can substitute, making the chloride hydrate a non-negotiable procurement item for this synthetic niche.

Application
Selection Property
Validation Focus
Thermally stable Mn₂O₃ VOC catalyst
Chloride precursor gives lower light-off shift after aging
Compare T₉₀ increase vs. sulfate-derived catalyst
MnO₂ catalyst with intermediate activity
Predictable position in activity series (Ac > N > Cl > S)
Validate T₉₀ rank and chloride compatibility in process
Ethanol-based synthesis / sol-gel
Ethanol-soluble Mn²⁺ source
Confirm homogeneous dissolution; avoid MnSO₄ precipitate
Organomanganese cross-coupling
Mandatory chloride precursor for RMnCl reagents
Verify successful transmetallation with RLi or RMgX

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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